Z-Phe-Bt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

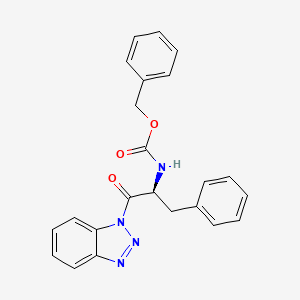

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-(benzotriazol-1-yl)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c28-22(27-21-14-8-7-13-19(21)25-26-27)20(15-17-9-3-1-4-10-17)24-23(29)30-16-18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,24,29)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOJLKRZEWWYIH-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769922-77-2 | |

| Record name | 769922-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of N Benzyloxycarbonyl Z Protecting Groups in Peptide Chemistry

N-Benzyloxycarbonyl (Z), also known as carbobenzoxy (Cbz), is a widely used protecting group in peptide synthesis. Its primary function is to protect the α-amino group of amino acids during coupling reactions, preventing unwanted side reactions and polymerization. The Z group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate. It is stable under various reaction conditions commonly employed in peptide synthesis, such as those involving carbodiimides or activated esters.

A key advantage of the Z group is its facile removal, typically through catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid. nih.gov For instance, the Z group was removed from a protected decapeptide using catalytic hydrogenation with a palladium catalyst. google.com In another study, the Z group was released using HBr/AcOH. nih.gov This ease of deprotection allows for the selective removal of the Z group while other protecting groups on side chains may remain intact, enabling convergent synthesis strategies. The Z group has been extensively utilized in both solution-phase and solid-phase peptide synthesis methodologies. nih.gov

Significance of Benzotriazole in Organic Synthesis and Biochemical Applications

Benzotriazole (B28993) (1H-Benzotriazole) is a versatile heterocyclic compound that finds extensive use in organic synthesis. fishersci.atfishersci.caatamanchemicals.com It is particularly significant in peptide chemistry as an additive in coupling reactions. nih.govmolaid.com Derivatives of benzotriazole, such as 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed to activate the carboxyl group of protected amino acids, forming activated esters. molaid.com These activated esters are highly reactive towards the amino group of the incoming amino acid, facilitating peptide bond formation with minimized racemization, a critical concern in peptide synthesis. nih.govmolaid.com

The use of 1-hydroxybenzotriazole in peptide synthesis with carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), has been shown to improve reaction yields compared to methods without this additive. molaid.com For example, the synthesis of a protected decapeptide using DCC and HOBt resulted in a significantly higher yield (91.4%) compared to using N-hydroxysuccinimide (61%). molaid.com Beyond peptide synthesis, benzotriazole and its derivatives have found applications in various fields, including as corrosion inhibitors and as precursors for the synthesis of diverse organic molecules, some of which have been explored for their potential as drug precursors. atamanchemicals.comontosight.ai

Overview of Phenylalanine Derivatives in Protease Substrates and Inhibitors

Conventional Synthetic Routes for this compound Formation

Solution-phase peptide synthesis remains a relevant methodology, especially for the synthesis of shorter peptides and for the preparation of intermediates used in fragment condensation approaches for larger peptides. peptide.com this compound itself is a product typically prepared for use in solution-phase peptide synthesis. sigmaaldrich.com

In solution-phase peptide synthesis, N-protected aminoacylbenzotriazoles, such as this compound, serve as activated amino acid derivatives. These activated species can react with unprotected amino acids or peptide fragments to form new peptide bonds. lupinepublishers.comlupinepublishers.comsemanticscholar.org The use of N-protected aminoacylbenzotriazoles offers advantages such as stability and efficiency in coupling reactions. lupinepublishers.comlupinepublishers.com For instance, the coupling of N-(Z-α-aminoacyl)benzotriazoles, including this compound, with unprotected amino acids in aqueous acetonitrile (B52724) has been shown to yield enantiopure dipeptides in good yields, preserving the original chirality. lupinepublishers.comlupinepublishers.comsemanticscholar.org

Research has demonstrated the effectiveness of N-(Z-α-aminoacyl)benzotriazoles derived from various amino acids, including phenylalanine, in coupling reactions with unprotected amino acids like alanine (B10760859) and phenylalanine. semanticscholar.org This highlights the broad applicability of this strategy in solution-phase synthesis for generating dipeptides with high enantiomeric purity. semanticscholar.org

Benzotriazole acts as an efficient leaving group in peptide coupling reactions. lupinepublishers.comlupinepublishers.comspringerprofessional.de The activation of a carboxylic acid with a benzotriazole-based coupling reagent leads to the formation of an activated intermediate, often a benzotriazole ester, which is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide. wikipedia.org This displacement of the benzotriazole moiety forms the amide (peptide) bond. wikipedia.org

Coupling reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) exemplify the use of benzotriazole derivatives in activating carboxylic acids. wikipedia.org HBTU activates carboxylic acids by forming a stabilized HOBt (Hydroxybenzotriazole) leaving group. wikipedia.org The activated intermediate, the HOBt ester, is then attacked by the amine, displacing the benzotriazole N-oxide and forming the desired amide. wikipedia.org This mechanism underscores the role of benzotriazole as an effective leaving group that facilitates peptide bond formation. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) Utilizing Benzotriazole-Based Reagents

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for peptide synthesis, offering advantages in purification and automation. nih.govrsc.orgnih.gov Benzotriazole-based reagents play a crucial role in SPPS, particularly as coupling agents and in linker strategies. nih.govrsc.orgnih.gov

Benzotriazole derivatives, such as HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole), are commonly used as additives or adjuvants in SPPS coupling procedures. rsc.orgbachem.com These additives enhance reaction rates and, importantly, suppress racemization, a critical concern in peptide synthesis. bachem.comglobalresearchonline.net

Uronium and phosphonium (B103445) salts derived from benzotriazole and azabenzotriazole, such as HBTU, TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino) methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid), are highly efficient coupling reagents utilized in SPPS. nih.govpeptide.compubcompare.airesearchgate.net These reagents activate the carboxyl group of the incoming amino acid, facilitating its coupling to the growing peptide chain on the solid support. wikipedia.orgnih.govjpt.com

Studies have compared the efficiency of different coupling reagents in SPPS. For example, TBTU in the presence of HOBt has been shown to provide a more efficient coupling procedure for Boc-amino acid derivatives compared to methods using dicyclohexylcarbodiimide (DCC). nih.gov The use of these benzotriazole-based coupling reagents and adjuvants allows for faster coupling times and improved yields in SPPS. nih.govjpt.com

Functionalizing the C-terminus of peptides synthesized by SPPS can be challenging because the peptide chain is typically assembled from the C-terminus to the N-terminus on a solid support. nih.govrsc.orgnih.gov Benzotriazole linkers provide a convenient and efficient strategy for on-resin C-terminal modifications. researchgate.netnih.govrsc.org

Benzotriazole linkers, often derived from diaminobenzoic acid derivatives attached to the resin, can be activated to create a reactive benzotriazole entity at the C-terminus of the peptide. researchgate.netnih.govrsc.orgresearchgate.net This activated intermediate can then be displaced by various nucleophiles during the cleavage of the peptide from the resin, allowing for the introduction of diverse functional groups at the C-terminus. researchgate.netnih.govrsc.orgresearchgate.net

Research has demonstrated the utility of this approach for preparing peptides with various C-terminal modifications, including the introduction of thioesters for native chemical ligation (NCL), the synthesis of cyclic peptides, and the attachment of peptides to polymers or dendrimers. nih.govrsc.orgresearchgate.net

The use of benzotriazole linkers enables on-resin modification of the C-terminus, allowing for the synthesis of peptide analogues with diverse C-terminal functionalities. researchgate.netnih.govrsc.orgresearchgate.net This strategy involves the activation of a resin-bound benzotriazole moiety at the end of SPPS, followed by reaction with a desired nucleophile while the peptide is still attached to the resin. researchgate.netnih.govrsc.orgresearchgate.net

This method has been successfully applied to the synthesis of various peptide structures, including linear peptides with modified C-termini, branched peptides, and head-to-tail cyclic peptides. researchgate.netnih.govrsc.orgresearchgate.net The ability to perform these modifications on-resin simplifies the synthetic process and allows for the creation of complex peptide architectures. nih.govrsc.org For example, on-resin cyclization using a benzotriazole linker has been reported for the synthesis of cyclic peptides. researchgate.netnih.govrsc.org

The efficiency of on-resin C-terminal functionalization using benzotriazole linkers has been demonstrated with various nucleophiles, including water, alcohols, amines, and thiols, yielding functionalized peptides in good yields. nih.govrsc.orgresearchgate.net This approach provides a versatile chemical toolbox for the synthesis of peptide analogues with tailored C-terminal modifications. nih.govrsc.orgresearchgate.net

C-Terminal Functionalization through Benzotriazole Linkers

Generation of C-Terminus Benzotriazole Peptides for Ligation

The generation of peptides with C-terminal benzotriazole moieties is a valuable approach for subsequent ligation reactions and C-terminal functionalization nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net. Benzotriazole can serve as an efficient linker for the traceless synthesis of complex compounds in both solution and solid-phase synthesis nih.gov. A strategy has been developed for on-resin C-terminal modification of peptides utilizing a resin-bound benzotriazole entity nih.govrsc.orgrsc.orgresearchgate.net. This entity, generated from a resin-bound 3,4-diaminobenzoic acid species through treatment with isoamyl nitrite, can be efficiently displaced by various nucleophiles, including peptides, during the cleavage step from the resin nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net. This method allows for the preparation of peptides with diverse C-terminal functionalizations, including those suitable for native chemical ligation (NCL) rsc.orgresearchgate.netrsc.org. The benzotriazole (Bt)-mediated NCL involves the oxidation of a peptide–Dbz–CONH2 precursor to a highly acylating peptide–Bt–CONH2 species rsc.org. This on-resin approach has been successfully applied to the synthesis of polypeptides through on-resin ligation of smaller peptides, accelerating the preparation of longer sequences rsc.orgresearchgate.net.

Synthesis of Z-Phe-Derived Protease Inhibitor Scaffolds

Z-Phe (N-Benzyloxycarbonyl-Phenylalanine) derivatives are frequently utilized in the design and synthesis of protease inhibitors nih.govontosight.ainih.govmdpi.comnih.govnih.govmoleculardepot.com. The benzyloxycarbonyl (Z) group is a common protecting group for the amino terminus in peptide synthesis ontosight.ai. Benzotriazole-assisted methodologies play a role in the synthesis of various functional groups that can be incorporated into peptide sequences to create protease inhibitor scaffolds, such as α-acylamino cyanides, fluoromethyl ketones, and diazomethyl ketones.

Preparation of α-Acylamino Cyanides via Benzotriazole Mannich Adducts

A general method for the synthesis of α-acylamino cyanides involves the use of Mannich adducts derived from benzotriazole, an aldehyde, and an amide thieme-connect.dersc.orgresearchgate.netrsc.org. These benzotriazole Mannich adducts react with alkali cyanide to yield the corresponding α-acylamino cyanides in high yields thieme-connect.dersc.orgresearchgate.netrsc.org. This reaction can be carried out in solvents such as DMSO or THF/H2O with a phase-transfer catalyst thieme-connect.de. The resulting α-acylamino cyanides can be further hydrolyzed to amides, and a repetition of the cyanoalkylation sequence can be used for peptide elongation thieme-connect.dersc.orgrsc.org. This benzotriazole-assisted method offers an alternative approach to the traditional Strecker synthesis for preparing α-amino cyanides, which can sometimes suffer from poor yields and the use of highly toxic hydrogen cyanide gas thieme-connect.degoogle.com. The benzotriazole methodology was introduced to address concerns about toxicity and improve substrate scope in the synthesis of α-aminonitriles ethz.ch.

Synthesis of Fluoromethyl Ketone and Diazomethyl Ketone Analogues

Fluoromethyl ketones (FMKs) and diazomethyl ketones (DKs) are important electrophilic warheads used in the design of irreversible or reversible covalent protease inhibitors nih.govmdpi.comnih.govnih.gov. The synthesis of diazomethyl ketones often involves the reaction of an activated carboxylic acid, such as a mixed anhydride (B1165640) or acid chloride, with diazomethane (B1218177) internationaljournalcorner.comacs.orgthieme-connect.comacs.org. For example, Nα-protected diazomethyl ketones of amino acids can be synthesized using coupling reagents like COMU internationaljournalcorner.com. Diazocarbonyl compounds are versatile intermediates for various chemical transformations and are used in the synthesis of compounds that can act as inhibitors of proteases internationaljournalcorner.com.

Fluoromethyl ketones can be synthesized through several routes. One common method involves the conversion of halomethyl ketones, which are often prepared from diazomethyl ketones, into the corresponding fluoro analogues rsc.org. This conversion typically involves treating the diazoketone with anhydrous HCl or aqueous HBr to form the halomethyl ketone, followed by fluorination rsc.org. Another approach involves the preparation of peptidyl-fluoromethyl ketones using solid-phase peptide synthesis techniques rsc.orgrsc.org. An improved method for the synthesis of peptidyl-fluoromethyl ketones is based on coupling an aspartate fluoromethyl ketone to a linker and then mounting it onto a resin for standard Fmoc peptide synthesis rsc.org.

Specific Z-Phe-derived fluoromethyl and diazomethyl ketones have been synthesized and studied as protease inhibitors. For instance, Z-Phe-AlaCHN2 (benzyloxycarbonylphenylalanylalanine diazomethyl ketone) and Z-Phe-AlaCH2F (benzyloxycarbonylphenylalanylalanine fluoromethyl ketone) have been synthesized and examined for their effects on protein degradation and as inhibitors of cysteine proteases nih.govnih.govmdpi.comnih.govnih.govmoleculardepot.com. Research indicates that Z-Phe-AlaCH2F is a more potent inactivator of human cathepsin B compared to Z-Phe-AlaCHN2 nih.gov. This increased potency is attributed mainly to tighter binding to the enzyme nih.gov. Both Z-Phe-AlaCHN2 and Z-Phe-AlaCH2F have shown inhibitory activity against lysosomal protein degradation nih.gov. Studies have also investigated the immunosuppressive properties of Z-Phe-Ala-FMK (Z-Phe-AlaCH2F) mdpi.comnih.gov.

Data on the relative potency of Z-Phe-AlaCH2F, Z-Phe-AlaCHN2, and Z-Phe-AlaCH2Cl as inactivators of human cathepsin B highlights the impact of the C-terminal functionality on inhibitory activity nih.gov.

| Inhibitor | Relative Potency (vs. Z-Phe-AlaCH2Cl) |

| Z-Phe-AlaCH2F | ~1/3 |

| Z-Phe-AlaCHN2 | ~1/90 |

| Z-Phe-AlaCH2Cl | 1 |

This table illustrates that while Z-Phe-AlaCH2Cl is the most reactive, Z-Phe-AlaCH2F is significantly more potent than the diazomethyl ketone analogue nih.gov.

This compound as an Intermediate in the Synthesis of Biochemical Probes

While direct information on this compound's specific use as an intermediate is limited in the provided context, related Z-Phe derivatives are widely employed in the synthesis of various biochemical probes. The Z-Phe motif, incorporating a carbobenzyloxy (Z) protecting group and a phenylalanine (Phe) residue, is a common building block in peptide synthesis and the creation of enzyme inhibitors and substrates. sigmaaldrich.comsigmaaldrich.com For instance, Z-Phe-Ala-diazomethylketone (Z-Phe-AlaCHN2) and Z-Phe-Phe-diazomethylketone (Z-Phe-PheCHN2) have been synthesized and used as thiol proteinase inhibitors in studies involving isolated rat hepatocytes to investigate lysosomal protein degradation. nih.gov The benzotriazole (Bt) group in this compound suggests its potential as an activated ester, commonly used in peptide coupling reactions to form amide bonds, thereby facilitating the incorporation of the Z-Phe moiety into larger molecules or probes.

Evaluation of Enzyme Substrate Specificity Using Z-Phe Derivatives

Z-Phe derivatives are valuable tools for probing the substrate specificity of various enzymes, particularly proteases. By modifying the amino acid sequence or the leaving group attached to the Z-Phe core, researchers can synthesize a range of substrates to understand enzyme-substrate interactions and preferences.

Kinetic Analysis with Fluorogenic and Chromogenic Z-Phe-Based Substrates

Fluorogenic and chromogenic substrates based on Z-Phe allow for real-time monitoring of enzyme activity through the release of a detectable signal upon cleavage. For example, Z-Phe-Arg-4-methylcoumaryl-7-amide (Z-Phe-Arg-MCA) is a synthetic substrate used to assay trypsin-like enzymes and cysteine proteases. nih.govpnas.org Hydrolysis of the peptide bond by the enzyme releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) or 4-methylcoumaryl-7-amide (MCA) group, allowing for kinetic analysis. nih.govpnas.orgmdpi.com

Studies using such substrates, like Z-Phe-Arg-MCA, have helped characterize the substrate specificity of enzymes, such as a trypsin-like enzyme from sea urchin eggs, which efficiently hydrolyzed this substrate. nih.gov Similarly, this substrate has been used to measure the activity of Leishmania cysteine proteases. pnas.org

Influence of pH on Enzyme-Substrate Recognition and Catalysis

The pH of the reaction environment significantly influences enzyme activity, including substrate recognition and catalysis. This is because the ionization states of amino acid residues in the enzyme's active site and the substrate can be affected by pH, impacting binding and catalytic efficiency. libretexts.org

While specific data on the pH dependence of this compound hydrolysis is not available in the provided text, studies on other Z-Phe-based substrates and enzymes highlight this influence. For instance, the activity of Fasciola hepatica Cathepsin L1, a cysteine protease, against the substrate Z-Phe-Arg-NHMec shows optimal activity around pH 6.2, with activity observed over a wide range (pH 3.0-9.0). nih.gov This demonstrates that the enzyme's ability to cleave a Z-Phe-containing substrate is highly dependent on pH. Another study on thermolysin-catalyzed dipeptide synthesis with Z-Arg-PheOMe showed that the optimal pH can vary depending on the substrate. nih.gov These findings underscore the critical role of pH in enzyme kinetics and substrate utilization.

Mechanistic Studies of Protease Inhibition by Z-Phe Analogues

Z-Phe analogues are also extensively used in studying the mechanisms of protease inhibition. By designing analogues that mimic transition states or bind tightly to the active site, researchers can elucidate inhibitory pathways and assess the potency and selectivity of inhibitors.

Inhibition Profiles of Cysteine Proteases (e.g., Cathepsins, Papain)

Z-Phe analogues have been investigated as inhibitors of cysteine proteases, a class of enzymes characterized by a cysteine residue in their active site. Cathepsins and papain are prominent examples of cysteine proteases. frontiersin.orgsigmaaldrich.com

Several Z-Phe derivatives have shown inhibitory activity against these enzymes. For instance, Z-Phe-Ala-diazomethylketone and Z-Phe-Phe-diazomethylketone were found to inhibit lysosomal protein degradation in rat hepatocytes, indicating their effect on lysosomal cysteine proteases like cathepsins. nih.gov Z-Phe-Ala-CH2F has been evaluated as an inhibitor of cruzain (a cathepsin L-like protease) and cathepsin L, showing significant inhibitory potency. mdpi.com

Studies have also explored the inhibition of papain and cathepsins by various compounds, including Z-Phe derivatives or inhibitors with similar peptidic structures. pnas.orgjmb.or.kr While this compound's direct inhibitory profile against these specific enzymes is not detailed, the use of related Z-Phe-based inhibitors, such as Z-Phe-Arg-H and Z-Phe-Leu-Arg-H against a trypsin-like enzyme with similarities to cysteine proteases, highlights the relevance of this structural motif in cysteine protease inhibition. nih.gov

Data on the inhibition of cysteine proteases by Z-Phe analogues often includes parameters like IC50 (half maximal inhibitory concentration) or Ki (inhibition constant), which quantify the inhibitor's potency. For example, a cathepsin L inhibitor with a Z-Phe-Tyr backbone showed potent inhibition of cathepsin L. sigmaaldrich.com

Inhibition Profiles of Serine Proteases (e.g., Seprase)

Z-Phe analogues have also been studied for their effects on serine proteases, enzymes that utilize a serine residue in their active site for catalysis. Seprase (also known as Fibroblast Activation Protein or FAP) is a serine protease with gelatinase and post-prolyl aminopeptidase (B13392206) activity. dcu.ieebi.ac.uk

Research has shown that certain Z-Phe-based compounds can interact with serine proteases. However, in the case of seprase, the tripeptide Z-Phe-Pro-BT was found to exhibit complete insensitivity towards its activity. nih.govdcu.ie This suggests that while Z-Phe derivatives can be potent inhibitors of some proteases, their efficacy and specificity are highly dependent on the specific enzyme and the structural features of the analogue. The lack of inhibition of seprase by Z-Phe-Pro-BT indicates that this particular analogue does not effectively interact with the active site or the substrate-binding regions of seprase. nih.govdcu.ie

Analysis of Inhibitor Selectivity and Potency

The selectivity and potency of enzyme inhibitors are crucial parameters in determining their potential biochemical applications. Potency is typically measured by the concentration required to achieve a certain level of enzyme inhibition (e.g., IC50 or Ki values), while selectivity refers to an inhibitor's ability to preferentially target one enzyme over others. The Z-Phe motif, when incorporated into inhibitor scaffolds, can contribute to selectivity by engaging in specific interactions within the enzyme's substrate-binding grooves. numberanalytics.com Variations in the structure of the inhibitor, particularly the residues at the P1, P2, and P3 positions and the nature of the warhead or leaving group, significantly influence both potency and selectivity. escholarship.orguni-mainz.de

For instance, studies on peptidyl inhibitors targeting various proteases, such as cathepsins and cruzipain, have demonstrated that modifications to the peptide sequence and the electrophilic warhead impact their inhibitory activity and specificity profiles. uni-mainz.denih.govacs.org The introduction of specific amino acids, including fluorinated phenylalanines, can modulate inhibitor properties like lipophilicity, acidity, and interactions within the active site, thereby affecting potency and selectivity. beilstein-journals.org The potency of irreversible inhibitors, which form a covalent bond with the enzyme, is often evaluated by measuring the rate of enzyme inactivation (kinact) and the concentration of inhibitor required for half-maximal inactivation (KI). acs.org

Analyzing inhibitor selectivity often involves testing the compound against a panel of related enzymes. uni-mainz.denih.gov A highly selective inhibitor will show potent inhibition against the target enzyme but significantly weaker activity against off-target enzymes. uni-mainz.denih.gov This differential activity can be quantified by comparing IC50 or Ki values across different enzymes. uni-mainz.debiorxiv.org

Molecular Basis of Enzyme-Inhibitor Complex Formation

The formation of an enzyme-inhibitor complex is governed by specific molecular interactions between the inhibitor and the enzyme's active site. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. numberanalytics.com In the case of covalent inhibitors like those featuring a leaving group such as benzotriazole, the interaction involves the formation of a stable covalent bond with a nucleophilic residue in the enzyme's active site, often a cysteine, serine, or threonine residue, depending on the protease class. acs.orgnih.govfrontiersin.orgnih.gov

The Z-Phe motif contributes to binding by positioning the phenylalanine side chain in a hydrophobic pocket within the enzyme's S1 subsite. The benzyloxycarbonyl group can also engage in interactions with the enzyme surface. The precise orientation and interactions are dictated by the enzyme's active site architecture. numberanalytics.comfrontiersin.org

Crystal structures of enzyme-inhibitor complexes provide detailed insights into the molecular basis of binding. These structures reveal how the inhibitor fits into the active site, which residues are involved in interactions, and the conformational changes that may occur upon binding. nih.govrcsb.orgembopress.orgpnas.orgnih.gov While a specific crystal structure of this compound bound to an enzyme was not found in the search results, studies on similar peptidyl inhibitors and enzyme-ligand complexes illustrate the principles of such interactions. For example, crystal structures of protease-inhibitor complexes show how peptide mimetics bind to the active site cleft, with specific residues of the inhibitor interacting with corresponding subsites in the enzyme. nih.govembopress.orgpnas.org The nature of the leaving group influences the mechanism of covalent bond formation and the stability of the resulting adduct.

Development and Application of Activity-Based Probes (ABPs) Featuring Z-Phe Motifs

Activity-Based Probes (ABPs) are chemical tools used to profile enzyme activity in complex biological systems. frontiersin.orgnih.govresearchgate.net Unlike traditional probes that measure enzyme abundance, ABPs specifically label catalytically active enzymes. frontiersin.orgresearchgate.net They typically consist of three key components: a reactive group (warhead) that covalently binds to the active site, a recognition element (often a peptide sequence) that confers specificity, and a reporter tag (e.g., fluorescent dye, biotin (B1667282) tag) for detection or isolation of the labeled enzyme. frontiersin.orgnih.govfrontiersin.orgthno.org

The Z-Phe motif is a valuable component in the design of ABPs, particularly for targeting proteases that have a preference for phenylalanine at the P1 position. nih.govacs.org

Design Principles for Z-Phe-Containing ABPs

The design of Z-Phe-containing ABPs follows general principles of ABP design, with the Z-Phe motif serving as a crucial part of the recognition sequence. frontiersin.org The choice of the warhead is critical for covalent labeling of the active enzyme. Common warheads used in protease ABPs include electrophilic groups like fluoromethyl ketones, acyloxymethyl ketones, and phosphonates, which react with nucleophilic residues in the active site. nih.govnih.govfrontiersin.orgthno.orgnih.gov The Z-Phe sequence guides the probe to the active site of proteases that recognize this motif in their substrates. frontiersin.org

The reporter tag is attached to the recognition sequence, allowing for visualization or enrichment of the labeled enzymes. frontiersin.orgnih.govfrontiersin.org The linker connecting these components is also important for optimal probe function. The design process often involves synthesizing libraries of probes with variations in the recognition sequence and warhead to optimize for specificity and reactivity towards the target enzyme. frontiersin.orgnih.gov

Utilization of ABPs for Profiling Proteolytic Activity in Biological Systems

Z-Phe-containing ABPs are utilized in activity-based protein profiling (ABPP) experiments to identify and characterize active proteases in various biological samples, including cell lysates, tissue homogenates, and even in living cells. nih.govfrontiersin.orgresearchgate.netstanford.edu In a typical ABPP experiment, the biological sample is incubated with the ABP, allowing the probe to covalently label active enzymes. stanford.edu The labeled proteins are then detected or enriched using the reporter tag. frontiersin.orgnih.govstanford.edu

Techniques such as gel electrophoresis followed by fluorescence imaging (if a fluorescent tag is used) or mass spectrometry-based proteomics (if an affinity tag like biotin is used) are employed to analyze the labeled proteins. nih.govstanford.edu This allows for the identification of the targeted proteases and the assessment of their activity levels under different biological conditions. nih.govresearchgate.netstanford.edu ABPP with Z-Phe-containing probes can provide insights into the functional state of proteases involved in various cellular processes and disease states. nih.govresearchgate.net For example, ABPP has been used to profile proteolytic activity in cancer cells and immune cells. nih.govresearchgate.net

Structural Elucidation and Molecular Interaction Analyses

Spectroscopic Characterization of Z-Phe-Bt and its Molecular Complexes

Spectroscopic techniques are fundamental in determining the structure and behavior of this compound at a molecular level. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding its conformation, mass, and the nature of its chemical bonds, especially within larger molecular assemblies.

NMR spectroscopy is a powerful, non-destructive technique for analyzing the conformational preferences and chiral integrity of this compound. nih.gov While a complete, published NMR structural analysis specifically for this compound is not extensively available, the expected chemical shifts can be predicted based on its constituent moieties. Two-dimensional NMR experiments, such as COSY and NOESY, would be instrumental in mapping the through-bond and through-space correlations between protons, revealing the preferred orientation of the phenyl, benzotriazole (B28993), and benzyloxycarbonyl groups relative to the chiral center.

For chiral analysis, high-resolution ¹H NMR is employed to ensure the enantiomeric purity of the compound, which is derived from L-phenylalanine. nih.gov In cases where enantiomeric contamination is suspected, chiral solvating agents can be introduced to induce chemical shift non-equivalence between enantiomers, allowing for their quantification. ibs.re.kr Recent advancements even suggest that NMR may be able to discriminate between enantiomers without external agents by leveraging the chirality-induced spin selectivity effect. nih.govarxiv.org

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Phenylalanine Ring | 7.20-7.40 | 127-130, 136 |

| Aromatic | Benzyloxycarbonyl Ring | 7.30-7.45 | 128-129, 137 |

| Aromatic | Benzotriazole Ring | 7.50-8.20 | 115-146 |

| Aliphatic | α-CH | ~5.0 | ~56 |

| Aliphatic | β-CH₂ | ~3.2 | ~38 |

| Aliphatic | Carbamate CH₂ | ~5.1 | ~67 |

| Carbonyl | Amide C=O | - | ~156 |

| Carbonyl | Ester C=O | - | ~170 |

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound (400.43 g/mol ) and for studying its interactions with proteins. sigmaaldrich.com Soft ionization techniques like Electrospray Ionization (ESI) allow for the analysis of non-covalent complexes and covalent adducts. mdpi.com When this compound reacts with a protein, it can form a covalent adduct, typically at nucleophilic residues such as lysine (B10760008) or serine. This modification results in a predictable mass increase in the protein, which can be detected by MS. nih.govresearchgate.net Top-down and bottom-up proteomic approaches can then be used to pinpoint the exact site of modification. mdpi.com

Furthermore, MS can be used to investigate the potential for this compound to form oligomers, either with itself or as part of a larger peptide chain during synthesis. nih.gov Techniques like MALDI-TOF MS are well-suited for analyzing mixtures and identifying repeating oligomeric units. researchgate.net

| Reactant | Modification Event | Mass of Added Moiety (Da) | Notes |

|---|---|---|---|

| This compound | Covalent adduction of Z-Phe group to a protein | 298.12 | Assumes displacement of the benzotriazole leaving group (119.12 Da). |

| Protein | Reaction with this compound at a Lysine residue | +298.12 | Forms a stable amide bond with the ε-amino group. |

| Protein | Reaction with this compound at a Serine residue | +298.12 | Forms an ester bond with the hydroxyl group. |

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and is highly sensitive to the functional groups within a molecule. For this compound, distinct absorption bands corresponding to the amide N-H, aromatic C-H, and the two carbonyl (amide and ester) groups are expected. When this compound forms a complex with a protein, changes in the position and shape of these bands can indicate new bond formation or alterations in the local chemical environment, such as hydrogen bonding. mpg.dempg.de For instance, a shift in the carbonyl stretching frequency can provide evidence of its interaction with a hydrogen bond donor in a protein binding pocket.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3250-3350 |

| Aromatic C-H | Stretch | 3000-3100 |

| Ester C=O | Stretch | 1750-1770 |

| Amide C=O | Stretch (Amide I) | 1680-1700 |

| Aromatic C=C | Stretch | 1500-1600 |

X-ray Crystallography for High-Resolution Structure Determination of Z-Phe-Containing Ligand-Protein Complexes

X-ray crystallography provides the most detailed, atomic-level view of a molecule's three-dimensional structure. youtube.com While a crystal structure for this compound itself is not publicly documented, obtaining one would confirm its solid-state conformation, including bond lengths, bond angles, and torsion angles.

Of greater significance is the use of crystallography to study this compound or the Z-Phe moiety within a ligand-protein complex. nih.govrsc.org Such a structure would unambiguously reveal the binding orientation of the ligand in the protein's active site. It would also detail the specific non-covalent interactions—such as hydrogen bonds, salt bridges, and π-π stacking between the aromatic rings of the ligand and protein residues—that stabilize the complex. frontiersin.org This information is invaluable for structure-based drug design and for understanding the mechanisms of enzyme inhibition. springernature.com

Computational Modeling Studies of this compound and its Interactions

Computational modeling complements experimental techniques by providing predictive insights into the behavior and interactions of this compound at a molecular level.

Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a target protein. nih.gov This technique places this compound into the binding site of a protein with a known three-dimensional structure and uses a scoring function to estimate the binding affinity for various poses. arxiv.org Docking studies can identify the most likely binding pocket on a protein's surface and predict the key amino acid residues involved in the interaction. nih.gov This approach is crucial in the early stages of drug discovery for generating hypotheses about a compound's mechanism of action and for prioritizing candidates for experimental screening. nih.gov

| Parameter | Value/Description |

|---|---|

| Predicted Binding Energy | -8.5 kcal/mol |

| Predicted Inhibition Constant (Ki) | ~500 nM |

| Key Interacting Residues | Gly193, Ser195, Trp215 |

| Primary Interactions | Hydrogen bond between amide N-H and Gly193 backbone; π-π stacking between Phe ring and Trp215. |

Molecular Dynamics Simulations for Conformational Stability and Dynamics of Complexes

Table 1: Hypothetical RMSD Values from a 100 ns MD Simulation of a this compound-Protein Complex This table is for illustrative purposes and represents typical data obtained from MD simulations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. uni-muenchen.de DFT calculations can determine various electronic properties of this compound, such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability, whereas a small gap suggests the molecule is more reactive. For this compound, DFT can be used to map the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding how the molecule will interact with a protein target at an electronic level. DFT methods are categorized based on the functionals used, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA). youtube.comyoutube.com

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table is for illustrative purposes and represents typical data obtained from DFT calculations.

In Silico Approaches for Protein-Peptide Interaction Analysis

In silico methods, particularly molecular docking, are fundamental tools for predicting how a peptide or peptide-like molecule such as this compound binds to a protein receptor. nih.gov Docking algorithms explore various possible orientations and conformations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. This process helps identify the most probable binding mode and provides a quantitative prediction of the binding energy.

These computational screening techniques allow for the rapid evaluation of how modifications to the this compound structure might enhance or diminish its binding to a target. Peptides are considered ideal for modulating protein-protein interactions because they can mimic the surface of one of the protein partners, thereby disrupting the interaction. researchgate.net The results from docking can guide further experimental studies and the rational design of more potent derivatives.

Table 3: Hypothetical Docking Scores for this compound and Analogs Against a Target Protein This table is for illustrative purposes and represents typical data obtained from molecular docking studies.

Analysis of Non-Covalent Interactions in this compound Containing Complexes

Non-covalent interactions are the primary forces governing the binding of a ligand to its protein target. nih.gov These interactions, though individually weak compared to covalent bonds, collectively provide the stability and specificity required for molecular recognition. For a molecule like this compound, the key non-covalent interactions include hydrophobic interactions, π-π stacking, and hydrogen bonding.

Hydrophobic Interactions Driving Ligand-Protein Association

Table 4: Contribution of Key Residues to a Hypothetical Hydrophobic Binding Pocket for this compound This table is for illustrative purposes and lists amino acids that typically form hydrophobic pockets.

π-π Stacking Interactions in Aromatic Recognition

The structure of this compound is rich in aromatic systems: the phenyl ring of phenylalanine, the benzyl (B1604629) group, and the benzotriazole moiety. These rings can participate in π-π stacking interactions with the aromatic side chains of protein residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govelifesciences.org These interactions are crucial for molecular recognition. Contrary to a simple face-to-face stacking, the most common and energetically favorable geometries for π-π interactions in proteins are the T-shaped (edge-to-face) or parallel-displaced arrangements. colostate.edu This is due to the electrostatic model where the positively charged sigma framework of one ring interacts favorably with the negatively charged π-electron cloud of another. colostate.edu Such interactions help to properly orient the ligand within the binding site. rsc.org

Table 5: Typical Geometries of π-π Stacking Interactions This table is for illustrative purposes and is based on common findings in protein structures.

Hydrogen Bonding Networks in Binding Interfaces

Hydrogen bonds are directional intermolecular forces that form between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. youtube.com These bonds are fundamental to the specificity of ligand-protein interactions. In this compound, the amide group (-CONH-) contains a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). Additionally, the carbonyl oxygen of the Z-group and the nitrogen atoms of the benzotriazole ring can act as hydrogen bond acceptors. Within a protein's binding site, these groups can form a precise network of hydrogen bonds with amino acid side chains (e.g., from asparagine, glutamine, serine) or with the protein backbone, locking the ligand into a specific orientation and contributing significantly to binding affinity.

Table 6: Potential Hydrogen Bonds in a this compound-Protein Complex This table is for illustrative purposes and shows potential hydrogen bonding patterns.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Rational Design of Z Phe Bt Analogues

Systematic Derivatization of the Z-Phe-Bt Scaffold

Structure-activity relationship (SAR) studies on this compound and related peptidyl benzothiazole (B30560) analogues have been advanced through systematic derivatization at key positions within the molecule. These modifications are strategically introduced to probe the chemical space around the core scaffold and to enhance interactions with the target protease's active site. The primary points of derivatization include the N-terminal protecting group (Z-group), the phenylalanine side chain, and the benzothiazole moiety.

For instance, in a series of phenylalanine derivatives bearing a benzothiazole moiety developed as HIV-1 capsid inhibitors, a related design strategy was employed. nih.gov The electron-deficient benzothiazole moiety was introduced to replace an electron-rich benzene (B151609) ring to improve metabolic stability. nih.gov The general approach to synthesizing these analogues often involves the coupling of an N-protected amino acid, such as N-Boc-L-phenylalanine, with a functionalized benzothiazole, followed by deprotection and subsequent acylation to introduce further diversity. nih.gov

Key modifications explored in related inhibitor classes include:

N-terminal Group: While the benzyloxycarbonyl (Z) group is a common starting point, its replacement with other acyl groups can influence inhibitor potency and pharmacokinetic properties. Variations can range from simple aliphatic and aromatic acyl groups to more complex heterocyclic moieties.

Phenylalanine Moiety: The phenyl ring of the phenylalanine residue is a frequent target for substitution. The introduction of electron-donating or electron-withdrawing groups can modulate electronic properties and hydrophobic interactions within the S1 pocket of many proteases.

Benzothiazole Ring: The benzothiazole group, which often interacts with the S1' or S2' pockets of the protease, can be substituted at various positions. These substitutions can enhance binding affinity through additional hydrophobic or hydrogen bonding interactions.

Correlation of Structural Modifications with Biochemical Efficacy and Specificity

The systematic derivatization of the this compound scaffold and its analogues has led to the establishment of clear correlations between specific structural features and their impact on biochemical efficacy and selectivity. These findings are crucial for guiding the design of more potent and targeted inhibitors.

In a study of phenylalanine derivatives with a benzothiazole moiety targeting the HIV-1 capsid, specific SAR trends were identified that can be extrapolated to the design of protease inhibitors. nih.gov For example, the nature of the substituent on a phenylamide linker was found to significantly impact antiviral activity. nih.gov

Illustrative SAR Data for Phenylalanine-Benzothiazole Analogues

| Compound ID | Phenylamide Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Analogue 1 | 3-methyl | 0.25 | >100 | >400 |

| Analogue 2 | 4-methyl | 0.28 | >100 | >357 |

| Analogue 3 | 3-methoxy | 0.28 | >100 | >357 |

| Analogue 4 | 4-methoxy | 0.35 | >100 | >286 |

| Analogue 5 | 3-fluoro | 0.17 | >100 | >588 |

| Analogue 6 | 4-fluoro | 0.21 | >100 | >476 |

| Analogue 7 | 3-chloro | 0.21 | >100 | >476 |

| Analogue 8 | 4-chloro | 0.22 | >100 | >455 |

This table is generated based on data for illustrative purposes and is adapted from findings on related compounds. nih.gov

From these and similar studies, several key observations can be made:

Impact of Phenyl Ring Substitution: The introduction of small electron-withdrawing groups, such as fluorine or chlorine, at the meta or para position of the terminal phenyl ring often leads to an increase in inhibitory potency. nih.gov This suggests that these modifications may enhance interactions within a hydrophobic pocket of the target protein.

Role of the Benzothiazole Moiety: The benzothiazole group itself is a critical component for activity. In the context of peptidyl alpha-keto heterocycles as serine protease inhibitors, the sp2 nitrogen atom of the thiazole (B1198619) ring is thought to form a crucial hydrogen-bond interaction with the histidine residue of the catalytic triad. nih.gov This highlights the importance of the benzothiazole as a key pharmacophore.

Stereochemistry: The L-configuration of the phenylalanine residue is generally essential for potent inhibitory activity, as it mimics the natural substrate of many proteases and ensures proper orientation within the active site.

Design Principles for Enhanced Protease Inhibitory Activity of Z-Phe-Based Compounds

Based on accumulated SAR data, several design principles have emerged for enhancing the protease inhibitory activity of this compound and related compounds:

Mimicry of the Transition State: A fundamental principle in protease inhibitor design is to create a molecule that mimics the tetrahedral transition state of peptide bond hydrolysis. While this compound itself is a substrate analogue, the introduction of electrophilic "warheads" at the C-terminus, such as an aldehyde or a ketone, can lead to the formation of a covalent or hemiacetal adduct with the catalytic residue (e.g., serine or cysteine) of the protease.

Maximizing Occupancy of Binding Pockets: The inhibitor should be designed to maximize favorable interactions with the specificity pockets of the target protease (S1, S2, S1', S2', etc.). The phenylalanine side chain of this compound is well-suited to occupy the generally hydrophobic S1 pocket of many proteases. Modifications to the benzothiazole moiety can be tailored to optimize interactions in the S1' and S2' pockets.

Introduction of Key Hydrogen Bonding Interactions: As demonstrated with peptidyl alpha-keto benzothiazoles, incorporating functionalities that can form hydrogen bonds with key catalytic residues (e.g., the catalytic histidine) can significantly enhance binding affinity. nih.gov

Enhancing Metabolic Stability: The peptide backbone of early inhibitors is often susceptible to degradation by endogenous proteases. The introduction of non-peptidic linkers or the use of metabolically robust heterocyclic scaffolds like benzothiazole can improve the pharmacokinetic profile of the inhibitor. nih.gov

Computational and Experimental Approaches to Iterative Compound Design

The development of advanced this compound analogues relies on an iterative cycle of computational design and experimental validation.

Computational Approaches:

Molecular Docking: This technique is used to predict the binding mode of this compound analogues within the active site of a target protease. It allows for the visualization of key interactions and helps to prioritize compounds for synthesis. Molecular docking studies on benzothiazole-based inhibitors have been used to understand their binding patterns and rationalize their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models can be used to predict the potency of novel, unsynthesized analogues, thereby guiding the design process.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-enzyme complex over time, helping to assess the stability of the predicted binding mode and to understand the energetic contributions of different interactions.

Experimental Approaches:

Solid-Phase and Solution-Phase Synthesis: Efficient synthetic routes are developed to enable the rapid generation of libraries of this compound analogues with diverse structural modifications.

Enzymatic Assays: The synthesized compounds are screened against a panel of proteases to determine their inhibitory potency (e.g., IC50 or Ki values) and selectivity.

Structural Biology: X-ray crystallography or NMR spectroscopy can be used to determine the three-dimensional structure of an inhibitor bound to its target protease. This provides definitive information about the binding mode and serves as a valuable tool for further structure-based design.

Through the synergistic application of these computational and experimental methods, the design of this compound-based protease inhibitors can be iteratively refined to yield compounds with enhanced potency, selectivity, and drug-like properties.

Q & A

Q. What novel applications of this compound are emerging in supramolecular chemistry or drug delivery?

- Methodological Answer :

- Self-Assembly Studies : Investigate this compound’s ability to form nanostructures via TEM or AFM.

- Drug Conjugation : Evaluate pharmacokinetics using radiolabeled analogs (e.g., ¹¹C/¹⁸F).

- Targeted Delivery : Functionalize this compound with ligands (e.g., folate, aptamers) and assess cellular uptake via flow cytometry.

Prioritize studies aligning with NIH or ERC funding priorities to ensure relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.